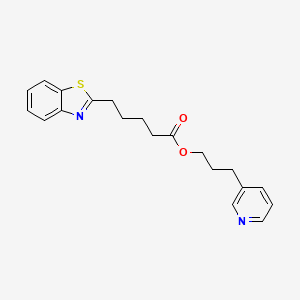![molecular formula C12H9Cl2F3N4O2 B7550256 2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide, commonly known as 'prothioconazole', is a systemic fungicide. It is widely used in agriculture to control various plant diseases caused by fungi. Prothioconazole belongs to the triazole group of fungicides and is known for its broad-spectrum activity against a wide range of plant pathogens.
作用机制
Prothioconazole works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungus.
Biochemical and Physiological Effects:
Prothioconazole has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. It is important to follow proper safety precautions when using prothioconazole to minimize its impact on the environment.
实验室实验的优点和局限性
Prothioconazole is a highly effective fungicide and has been widely used in agriculture to control various plant diseases. However, its use in laboratory experiments is limited due to its potential toxicity to certain organisms. Researchers must take proper safety precautions when using prothioconazole in the laboratory.
未来方向
There are several areas of research that could be explored in relation to prothioconazole. These include:
1. The development of new formulations of prothioconazole that are more environmentally friendly and have reduced impact on non-target organisms.
2. The investigation of the potential use of prothioconazole as an antifungal agent for the treatment of human fungal infections.
3. The study of the molecular mechanisms of prothioconazole resistance in fungi and the development of new strategies to overcome this resistance.
4. The exploration of the potential use of prothioconazole in the control of plant diseases in organic farming systems.
Conclusion:
Prothioconazole is a highly effective fungicide that has been widely used in agriculture to control various plant diseases. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. While it has low toxicity to mammals and birds, it can be toxic to aquatic organisms and bees. Prothioconazole has potential as an antifungal agent for the treatment of human fungal infections, and there are several areas of research that could be explored to further our understanding of its properties and potential applications.
合成方法
The synthesis of prothioconazole involves the reaction of 2,4-dichlorophenol with N-(trifluoromethyl)isothiocyanate to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 1,2,4-triazole-3-amine to form prothioconazole.
科学研究应用
Prothioconazole has been extensively studied for its antifungal activity and has been found to be highly effective against many plant pathogens. It is commonly used in the control of diseases in crops such as wheat, barley, corn, and soybean. Research has also shown that prothioconazole has potential as an antifungal agent for the treatment of human fungal infections.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4O2/c1-5(23-8-3-2-6(13)4-7(8)14)9(22)18-11-19-10(20-21-11)12(15,16)17/h2-5H,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSJTVUVJVESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NNC(=N1)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)

![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7550210.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7550222.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]-2-methylpropanamide](/img/structure/B7550227.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)
